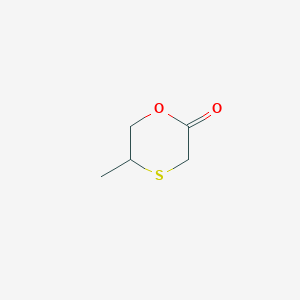

5-Methyl-1,4-oxathian-2-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

66260-33-1 |

|---|---|

Formule moléculaire |

C5H8O2S |

Poids moléculaire |

132.18 g/mol |

Nom IUPAC |

5-methyl-1,4-oxathian-2-one |

InChI |

InChI=1S/C5H8O2S/c1-4-2-7-5(6)3-8-4/h4H,2-3H2,1H3 |

Clé InChI |

HRKAIXVGVZDWSZ-UHFFFAOYSA-N |

SMILES canonique |

CC1COC(=O)CS1 |

Origine du produit |

United States |

Synthetic Methodologies for 5 Methyl 1,4 Oxathian 2 One

Classical Approaches to 1,4-Oxathian-2-one (B8659966) Ring Formation

Classical synthetic routes to the 1,4-oxathian-2-one scaffold have traditionally relied on fundamental organic reactions, providing a solid foundation for the synthesis of these heterocyclic compounds.

Intramolecular Dehydration of Hydroxythioacetic Acid Derivatives

A well-established method for the formation of the 1,4-oxathian-2-one ring is through the intramolecular dehydration of 2-(hydroxyalkylthio)acetic acids. Specifically, 5-Methyl-1,4-oxathian-2-one can be synthesized from the intramolecular dehydration of 2-(2-hydroxy-1-methylethylthio)acetic acid. rsc.org This precursor hydroxy acid is typically prepared via the hydrolysis of the product formed from the free radical addition of thioglycolic acid to a suitable unsaturated substrate like propenyl acetate (B1210297). rsc.org

Free Radical Addition Strategies Utilizing Thioglycolic Acid and Unsaturated Substrates

Free radical addition reactions are a cornerstone in the synthesis of the precursors required for 1,4-oxathian-2-one formation. The addition of thioglycolic acid to unsaturated compounds, such as vinyl acetate or propenyl acetate, serves as a key step in generating the necessary hydroxythioacetic acid derivatives. rsc.org For instance, the reaction with propenyl acetate leads to the precursor for this compound. rsc.org Similarly, the free radical addition of thioglycolic acid to allyl alcohol can produce a mixture of adducts that, upon cyclodehydration, yield a mixture including this compound. rsc.org The versatility of thiyl radicals in cyclization reactions of unsaturated substrates has been widely explored, offering a powerful tool for constructing various cyclic systems. mdpi.com

Modern Catalytic Synthesis of this compound Analogues

Contemporary synthetic methods have increasingly focused on the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint.

One-Pot Reaction of Epoxides with Thioesters Catalyzed by Triton B

A modern and efficient approach involves the one-pot reaction of epoxides with thioesters, such as ethyl mercaptoacetate (B1236969), catalyzed by Triton B. researchgate.net This method provides a rapid and high-yielding route to 1,4-oxathian-2-ones. researchgate.net The reaction proceeds through a nucleophilic attack on the epoxide, followed by an intramolecular transesterification to form the cyclic product. researchgate.net This one-pot procedure is considered eco-friendly and aligns with the principles of green chemistry. researchgate.net While this specific method has been reported for various 1,4-oxathian-2-one analogues, its direct application to the synthesis of this compound would involve the use of propylene (B89431) oxide as the starting epoxide.

Regioselectivity and Stereoselectivity in Catalytic Oxathianone Synthesis

The catalytic synthesis of substituted 1,4-oxathian-2-ones often raises questions of regioselectivity and stereoselectivity. In the Triton B-catalyzed reaction of unsymmetrical epoxides with ethyl mercaptoacetate, high regioselectivity is observed. researchgate.net The nucleophilic attack of the thiol preferentially occurs at the less sterically hindered carbon atom of the epoxide ring. researchgate.net For instance, the reaction with a terminal epoxide would lead to the formation of a 6-substituted 1,4-oxathian-2-one. To synthesize this compound, a specific regiochemical outcome would be required. The stereochemistry of the final product is also a critical aspect, with some methods demonstrating high diastereoselectivity in the formation of substituted 1,4-oxathiins. mdpi.comnih.gov

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

When evaluating the different synthetic methodologies for this compound and its analogs, it is crucial to consider both the efficiency of the synthesis and its adherence to the principles of green chemistry.

In contrast, modern catalytic approaches, such as the one-pot synthesis using Triton B, offer several advantages from a green chemistry perspective. researchgate.net These methods often involve catalytic amounts of reagents, which minimizes waste. nih.gov One-pot procedures also reduce the number of synthetic steps, saving time, energy, and resources, and decreasing the generation of intermediate waste. nih.gov The use of eco-friendly catalysts and, in some cases, solvent-free conditions further enhances the environmental compatibility of these syntheses. researchgate.netnih.govfigshare.com The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are better addressed by these modern approaches. greenchemistry-toolkit.org

Below is a comparative table summarizing the key aspects of the different synthetic approaches:

| Synthetic Approach | Key Features | Advantages | Disadvantages | Green Chemistry Alignment |

| Classical Methods | ||||

| Intramolecular Dehydration | Multi-step process involving precursor synthesis. | Well-established and reliable. | Can have lower overall yields and generate waste. | Moderate |

| Free Radical Addition | Utilizes radical initiators to form C-S bonds. | Effective for creating the necessary thioether linkage. | May require purification of intermediates. | Moderate |

| Modern Catalytic Methods | ||||

| Triton B Catalyzed One-Pot Synthesis | Single reaction vessel for multiple transformations. | High yields, shorter reaction times, operational simplicity. researchgate.net | Catalyst may need to be removed from the final product. | High |

Chemical Reactivity and Transformational Pathways of 5 Methyl 1,4 Oxathian 2 One

Ring-Opening Reactions and Mechanism Elucidation

The 1,4-oxathiane (B103149) ring, particularly when modified with activating groups, is susceptible to ring-opening reactions. For the related 1,4-oxathiane S,S-dioxide scaffold, studies have shown that the anion generated by deprotonation at the carbon alpha to the sulfonyl group is unstable. researchgate.net This instability can lead to a ring-fragmentation process, resulting in a labile vinyl sulfone intermediate. researchgate.net This mechanism proceeds through a ring-chain tautomerism, where the cyclic anion opens to form a more stable, acyclic species. researchgate.net

In the case of 5-Methyl-1,4-oxathian-2-one, two primary pathways for ring-opening can be postulated:

Lactone Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, which would open the ring to form the corresponding γ-hydroxy thioacid, 2-((2-hydroxy-1-methylethyl)thio)acetic acid.

C-S Bond Cleavage: Under specific conditions, particularly involving strong bases or organometallic reagents, cleavage of the C-S bonds could occur. Research on the parent 1,4-oxathiane S,S-dioxide system has demonstrated that its α-sulfonyl anion can undergo a ring-fragmentation process to form a vinyl sulfone. researchgate.net A similar pathway could be envisioned for the S-oxide or S,S-dioxide derivatives of this compound.

During investigations into the alkylation of the closely related 1,4-oxathiane S,S-dioxide, the formation of several novel ring-opened compounds was observed, highlighting the ring's predisposition to cleavage under basic conditions. londonmet.ac.uk

Table 1: Potential Ring-Opening Reactions and Products

| Reaction Type | Reagents/Conditions | Key Bond Cleaved | Expected Acyclic Product |

|---|---|---|---|

| Lactone Hydrolysis | H₃O⁺ or OH⁻ | Acyl-Oxygen (C2-O1) | 2-((2-hydroxy-1-methylethyl)thio)acetic acid |

Derivatization Strategies via Functional Group Interconversions

The functional groups within this compound—the lactone and the thioether—provide avenues for a variety of derivatization strategies.

Alkylation of the 1,4-oxathiane ring system has been investigated as a means to introduce further substitution. Studies have focused on generating an anion at the carbon adjacent to the sulfur atom, which can then act as a nucleophile. londonmet.ac.uk For these reactions to be effective, the sulfur atom is typically oxidized to the sulfone (S,S-dioxide), which significantly increases the acidity of the adjacent C-H protons. londonmet.ac.uk

However, research on 1,4-oxathiane S,S-dioxide revealed that the α-sulfonyl anion was surprisingly unreactive towards alkylating agents like benzyl (B1604629) bromide and was also relatively unstable. researchgate.net This instability leads to the competing ring-fragmentation pathway described previously, which can limit the synthetic utility of direct alkylation. researchgate.net For the this compound scaffold, successful alkylation at the C3 position would likely require prior oxidation of the sulfur and carefully controlled reaction conditions to minimize ring cleavage.

The sulfur atom in the 1,4-oxathiane ring is readily oxidized, providing a key route for functional group interconversion. wikipedia.org This transformation significantly alters the electronic properties and reactivity of the molecule.

Sulfoxide (B87167) Formation: Oxidation with one equivalent of an oxidizing agent, such as sodium periodate or calcium hypochlorite, converts the thioether to a sulfoxide. wikipedia.org This introduces a new stereocenter at the sulfur atom.

Sulfone Formation: Further oxidation with stronger oxidizing agents or excess reagent yields the corresponding sulfone (S,S-dioxide). wikipedia.org The resulting sulfone is a stable, electron-withdrawing group that activates adjacent positions for reactions like deprotonation and subsequent alkylation. londonmet.ac.uk

Table 2: Oxidation Products of this compound

| Product | Oxidation State of Sulfur | Typical Reagents | Key Properties |

|---|---|---|---|

| This compound 4-oxide (Sulfoxide) | +4 | NaIO₄, m-CPBA (1 eq.) | Chiral at sulfur, increased polarity |

Stereochemical Implications of Chemical Transformations

The presence of a stereocenter at the C5 position due to the methyl group means that this compound is a chiral molecule. Any chemical transformation must be considered in a three-dimensional context, as it can lead to the formation of diastereomers or enantiomers.

The oxidation of the sulfur atom is a prime example of a reaction with significant stereochemical consequences. The resulting sulfoxide has a stereogenic sulfur center, meaning the oxidation of a single enantiomer of this compound can produce two diastereomeric sulfoxides (R,S and S,S or R,R and S,R). The stereochemical outcome of such oxidations is highly dependent on the reagent used and the steric environment around the sulfur atom. acs.org

Furthermore, stereoselective syntheses have been developed for related 2,5-disubstituted-1,4-oxathiane S-oxides. researchgate.net These methods demonstrate that the stereochemistry of products can be controlled, for instance, through intramolecular addition of a sulfenic acid to an alkene, which proceeds via a transition state that dictates the relative configuration of the newly formed stereocenters. researchgate.net Such principles are directly applicable to transformations involving the this compound ring system, where controlling the relative stereochemistry between the C5 methyl group and new stereocenters at C3 or S4 would be a critical synthetic challenge.

Investigations into Selective Bond Cleavage and Formation

The reactivity of this compound is defined by the selective cleavage and formation of specific bonds within its structure. As discussed, the lactone's acyl-oxygen bond is prone to hydrolytic cleavage, while the C-S bond can be broken under strongly basic conditions, especially after oxidation to the sulfone. researchgate.net

The formation of the ring system itself relies on selective bond formation. For instance, the synthesis of the parent 1,4-oxathian-2-one (B8659966) involves the intramolecular dehydration and cyclization of 2-(2-hydroxyethylthio)acetic acid, a reaction that selectively forms the C-O ester bond to close the six-membered ring.

Investigations into related unsaturated 1,4-oxathiin (B13834599) systems have also revealed pathways for selective bond cleavage, such as retro-Diels-Alder reactions for certain 2-alkoxy substituted sulfoxide derivatives. nih.gov While not directly applicable to the saturated this compound, these studies underscore the diverse modes of reactivity and bond cleavage available to the broader family of oxathiane-based heterocycles. The interplay between the lactone and thioether functionalities within the same ring provides a platform for complex and selective chemical transformations.

Spectroscopic and Conformational Analysis of 5 Methyl 1,4 Oxathian 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful tool for determining the detailed structure and conformational dynamics of 5-Methyl-1,4-oxathian-2-one in solution.

Proton NMR (¹H NMR) provides crucial information about the electronic environment of protons and their spatial relationships. The spectrum of this compound is expected to show distinct signals for the methyl group, the methine proton, and the three methylene (B1212753) groups. The chemical shifts are influenced by the proximity of electronegative atoms (O, S) and the carbonyl group.

The conformation of the 1,4-oxathian-2-one (B8659966) ring is a key area of investigation. Unlike cyclohexane, the presence of heteroatoms and a lactone functional group leads to a puckered ring that is unlikely to be a perfect chair. Studies on similar alkyl-substituted 1,4-oxathian-2-ones suggest that the ring exists in a dynamic equilibrium between boat and half-chair conformations. londonmet.ac.uk The vicinal coupling constants (³J) between adjacent protons, obtainable from a high-resolution ¹H NMR spectrum, are instrumental in deducing dihedral angles and thus the preferred ring conformation. For example, the coupling constants between the proton at C5 and the adjacent methylene protons at C6 would be highly informative about the orientation of the methyl group (axial vs. equatorial). nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is an illustrative table based on typical values for analogous structures.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 (CH₂) | 3.4 - 3.6 | m | - |

| H5 (CH) | 4.6 - 4.8 | m | - |

| H6 (CH₂) | 2.8 - 3.1 | m | - |

| 5-CH₃ | 1.3 - 1.5 | d | ~6-7 |

d = doublet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A decoupled ¹³C NMR spectrum for this compound would be expected to show five distinct signals, corresponding to the five unique carbon atoms in the structure. The chemical shift of each carbon is indicative of its chemical environment. The carbonyl carbon (C2) would appear significantly downfield, while the methyl carbon would be the most upfield signal. The shifts of the ring carbons are sensitive to the ring's conformation, making ¹³C NMR a valuable tool in conformational analysis. acs.orgkisti.re.kr

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is an illustrative table based on typical values for analogous structures.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C3 (CH₂) | 30 - 35 |

| C5 (CH) | 75 - 80 |

| C6 (CH₂) | 35 - 40 |

| 5-CH₃ | 18 - 22 |

To gain deeper insight into the three-dimensional structure and dynamics, advanced NMR techniques would be employed.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful for conformational analysis. mdpi.com These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. For example, observing an NOE between the methyl protons and one of the methylene protons on C3 or C6 could definitively establish the stereochemistry and preferred conformation of the ring.

Variable-Temperature (VT) NMR: VT-NMR studies could reveal information about the dynamic nature of the ring. If the molecule is undergoing rapid conformational exchange at room temperature (e.g., ring inversion), cooling the sample may slow the process enough to "freeze out" individual conformers, leading to the observation of separate sets of signals for each.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₈O₂S), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 132.02 g/mol ).

The fragmentation pattern would provide evidence for the structure. Key fragmentation pathways would likely involve:

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring.

Alpha-cleavage: Cleavage of bonds adjacent to the heteroatoms. For instance, cleavage of the C5-C6 bond could lead to fragments resulting from the loss of an ethyl or methyl radical, depending on subsequent rearrangements.

Ring-opening and subsequent fragmentation: The molecular ion could undergo ring-opening followed by cleavage into smaller, stable fragments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic absorption in the IR spectrum would be the strong C=O stretching vibration of the lactone ester group, typically appearing in the range of 1730-1750 cm⁻¹. Other significant absorptions would include C-H stretching from the alkyl portions, C-O stretching from the ester and ether functionalities, and C-S stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Medium-Strong |

| C=O stretch | Lactone (Ester) | 1730 - 1750 | Strong |

| C-O stretch | Ester / Ether | 1050 - 1250 | Strong |

| C-S stretch | Thioether | 600 - 800 | Weak-Medium |

Raman spectroscopy would provide complementary data, often being more sensitive to the less polar C-S bond vibrations.

X-ray Crystallography and Crystallographic Studies (if applicable)

As of now, there are no published reports of a single-crystal X-ray diffraction analysis for this compound. If a suitable single crystal could be grown, this technique would provide the most definitive and precise structural information in the solid state.

An X-ray crystallographic study would unambiguously determine:

The precise bond lengths and bond angles of the molecule.

The exact conformation of the oxathiane ring in the crystal lattice. This solid-state conformation could then be compared with the solution-state conformation determined by NMR to understand the influence of crystal packing forces. Studies on a related compound, 6-p-bromophenyl-1,4-oxathian-2-one, have shown a boat conformation in the solid state. londonmet.ac.uk

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules are arranged in the crystal.

Polymerization Behavior and Macromolecular Applications

Ring-Opening Polymerization (ROP) of 1,4-Oxathian-2-one (B8659966) Monomers and Derivatives

The ring-opening polymerization (ROP) of lactones is a powerful method for producing biodegradable polyesters. The monomer 1,4-oxathian-2-one (OX) has demonstrated high polymerizability through this mechanism, opening avenues for novel sulfur-containing materials.

The effectiveness of various organic catalysts for the ROP of 1,4-oxathian-2-one has been a central area of investigation. Studies have screened catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diphenyl phosphate (B84403) (DPP) for the polymerization of OX in dichloromethane (B109758) at 30°C.

The outcomes of these investigations reveal distinct catalytic behaviors:

TBD-catalyzed ROP: This system exhibits very high speed but is accompanied by significant side reactions, indicating a lack of control over the polymerization process.

DBU-catalyzed ROP: Polymerization with DBU is moderately controlled, offering a balance between reaction rate and polymer structure integrity.

DPP-catalyzed ROP: DPP provides a well-controlled polymerization process that proceeds until equilibrium is reached, making it suitable for synthesizing polymers with defined structures.

These findings are summarized in the table below.

| Catalyst | Polymerization Control | Reaction Speed | Side Reactions |

| TBD | Poor | Very Fast | Serious |

| DBU | Moderate | Moderate | Not specified |

| DPP | Good | Controlled | Minimal until equilibrium |

This table summarizes the performance of different organocatalysts in the Ring-Opening Polymerization of 1,4-oxathian-2-one based on available research.

Kinetic experiments involving the copolymerization of 1,4-oxathian-2-one (OX) and δ-valerolactone (VL) have shown that VL polymerizes at a faster rate than OX when diphenyl phosphate (DPP) is used as the catalyst.

However, thermodynamic analysis under identical conditions reveals that the ROP of OX is thermodynamically more favorable than that of VL. This suggests a lower ring strain in VL compared to OX, but a higher activation energy for the ring-opening of OX under these specific catalytic conditions.

Copolymerization with Biodegradable Monomers (e.g., δ-Valerolactone)

To tailor the properties of the final polymeric material, 1,4-oxathian-2-one has been successfully copolymerized with other biodegradable monomers. A series of random copolymers of OX and δ-valerolactone (VL) were synthesized using TBD as the catalyst. This approach allows for the creation of materials that combine the properties of both parent homopolymers, potentially modifying characteristics such as crystallinity, degradation rate, and mechanical strength.

Design and Synthesis of Sulfur-Containing Polymeric Materials

The primary method for the synthesis of polymeric materials from 1,4-oxathian-2-one is organocatalytic ring-opening polymerization. The choice of catalyst (TBD, DBU, or DPP) and initiator (e.g., benzyl (B1604629) alcohol) allows for the synthesis of poly(1,4-oxathian-2-one) homopolymers. Furthermore, copolymerization with monomers like δ-valerolactone expands the range of accessible materials, enabling the design of random copolymers with tunable compositions. The presence of the thioether linkage in the polymer backbone is a key design feature, introducing functionality and properties distinct from traditional aliphatic polyesters.

Structure-Property Relationships in Poly(oxathian-2-one) Systems

The inclusion of a sulfur atom within the polyester (B1180765) backbone has a pronounced effect on the material's properties. Poly(1,4-oxathian-2-one), or Poly(OX), is a semicrystalline polyester.

Key thermal properties of Poly(OX) include:

Glass Transition Temperature (Tg): -39.6°C

Melting Temperature (Tm): 40-60°C

In copolymer systems, such as those with δ-valerolactone, it has been confirmed that the in-chain heteroatom (sulfur) significantly influences the crystallization behavior of the resulting copolymers. This demonstrates a direct relationship between the chemical structure of the monomer unit and the macroscopic physical properties of the polymer.

Computational and Theoretical Studies on 5 Methyl 1,4 Oxathian 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and thermodynamic stability of molecules. DFT methods model the electron density to determine the ground-state electronic energy and other molecular properties. For 5-Methyl-1,4-oxathian-2-one, these calculations can elucidate its reactivity, stability, and the nature of its chemical bonds.

Detailed DFT assessments have been performed on related 1,4-oxathiin (B13834599) and 1,4-oxathiane (B103149) structures to understand their reaction pathways and stability. lumenlearning.comnih.gov These studies often involve calculating key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for various types of chemical reactions. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential (red), while the hydrogens and the region around the sulfur atom might show positive potential (blue), influencing its intermolecular interactions and reaction sites.

| Calculated Parameter | Significance for this compound |

|---|---|

| Total Ground State Energy | Indicates the overall thermodynamic stability of the molecule. Lower energy corresponds to higher stability. |

| HOMO Energy | Relates to the ionization potential and the molecule's character as an electron donor. |

| LUMO Energy | Relates to the electron affinity and the molecule's character as an electron acceptor. |

| HOMO-LUMO Gap | A key indicator of chemical reactivity, stability, and the energy required for electronic excitation. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for nucleophilic and electrophilic attack. |

| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom, helping to understand polarity and bonding. |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. lumenlearning.com For a six-membered heterocyclic ring like this compound, the primary conformations are the chair, boat, and twist-boat forms. Energy minimization studies, often performed using quantum chemical methods, are used to identify the most stable conformer, which is the one with the lowest potential energy.

The 1,4-oxathiane ring typically prefers a chair conformation to minimize angular and torsional strain. In this compound, the methyl group is attached to the C5 carbon. This substituent can exist in two primary positions in the chair form: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

Generally, for substituted cyclohexanes and related heterocycles, the conformer with the bulky substituent in the equatorial position is more stable. lumenlearning.com This is because the equatorial position minimizes steric hindrance, specifically the 1,3-diaxial interactions that occur when the substituent is in the axial position. Therefore, it is predicted that the chair conformation with the C5-methyl group in the equatorial position (5e) would be the global energy minimum for this molecule, being significantly more stable than the axial conformer (5a). The boat and twist-boat conformations are typically higher-energy intermediates in the interconversion between chair forms.

| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Chair | Equatorial Methyl (5e) | 0.0 (Global Minimum) | Most stable due to minimal steric hindrance. |

| Chair | Axial Methyl (5a) | > 1.7 | Less stable due to 1,3-diaxial interactions. |

| Twist-Boat | N/A | ~5-6 | Transition state between chair and boat forms. |

| Boat | N/A | ~6-7 | High-energy conformer with significant steric and torsional strain. |

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry is an invaluable tool for predicting spectroscopic properties and elucidating complex reaction mechanisms. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, which can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, DFT calculations could predict characteristic vibrational modes, such as the C=O stretch of the lactone group, C-O and C-S stretching vibrations within the ring, and the various C-H bending and stretching modes.

Furthermore, computational studies can map out the potential energy surface for a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and kinetics. mdpi.com For example, studies on related 1,4-oxathiin S,S-dioxides have used DFT to explore pathways for their formation and base-induced ring-opening. nih.govresearchgate.net A similar approach could be applied to this compound to study reactions such as its hydrolysis, polymerization, or cycloaddition reactions. nih.gov By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined.

| Functional Group | Vibrational Mode | Typical Experimental IR Range (cm⁻¹) | Predicted Computational Value |

|---|---|---|---|

| C=O (Lactone) | Stretching | 1735–1750 | Calculations would predict a strong absorption band in this region. |

| C-O (Ester) | Stretching | 1000–1300 | Predicted as a strong band, characteristic of the lactone ring. |

| C-S (Thioether) | Stretching | 600–800 | Predicted as a weaker absorption band. |

| C-H (Alkyl) | Stretching | 2850–3000 | Calculations would confirm multiple bands corresponding to methyl and methylene (B1212753) groups. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Unlike quantum chemical calculations that often focus on static, minimized structures, MD simulations provide a dynamic picture of molecular behavior and interactions in a system, such as a molecule in a solvent or interacting with a biological target. mdpi.com

For this compound, MD simulations could be employed to understand its behavior in different solvents. By simulating the molecule in a box of water or an organic solvent, one can analyze the formation and lifetime of hydrogen bonds, van der Waals interactions, and dipole-dipole interactions between the solute and solvent molecules. This provides insight into its solubility and how the solvent might influence its conformational preferences.

| Type of Interaction | Relevance to this compound | Information Gained from MD Simulations |

|---|---|---|

| Hydrogen Bonding | The carbonyl oxygen can act as a hydrogen bond acceptor. | Strength, geometry, and lifetime of hydrogen bonds with protic solvents or other molecules. |

| Dipole-Dipole Interactions | The molecule possesses a significant dipole moment due to the lactone and thioether groups. | Orientation and strength of electrostatic interactions with polar molecules. |

| Van der Waals Forces | Includes London dispersion forces and steric repulsion, crucial for all intermolecular interactions. | Analysis of non-specific binding, packing in condensed phases, and overall shape complementarity. |

| Solvation Shell Structure | How solvent molecules arrange around the solute. | Radial distribution functions to determine the structure and density of the first and second solvation shells. |

Future Perspectives and Emerging Research Avenues for 5 Methyl 1,4 Oxathian 2 One

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 5-Methyl-1,4-oxathian-2-one is contingent upon the development of efficient and environmentally benign synthetic methodologies. Future research will likely focus on moving beyond traditional multi-step procedures, which may involve hazardous reagents and generate significant waste. The principles of green chemistry could guide the development of new synthetic strategies. For instance, exploring one-pot reactions that combine multiple synthetic steps without the isolation of intermediates would enhance efficiency and reduce solvent usage.

Furthermore, the use of biocatalysis, employing enzymes to catalyze key bond-forming reactions, presents a promising avenue for the sustainable synthesis of this compound. Enzymes could offer high chemo-, regio-, and stereoselectivity, which is particularly important for a chiral molecule like this compound. Additionally, the investigation of catalytic routes using earth-abundant metals would be a significant step towards more sustainable chemical production.

Elucidation of Undiscovered Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups within this compound—a lactone, a thioether, and a chiral center—suggests a diverse range of chemical reactivity waiting to be explored. Future research should systematically investigate the reactivity of this molecule under various conditions to uncover novel chemical transformations.

For example, the lactone ring could be susceptible to ring-opening reactions with a variety of nucleophiles, leading to the formation of functionalized acyclic compounds. The sulfur atom could undergo oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the molecule. wikipedia.org The presence of a methyl group also provides a handle for further functionalization. A deeper understanding of these reactivity patterns will be crucial for utilizing this compound as a versatile building block in organic synthesis.

Expansion into Advanced Materials Science and Engineering Applications

The incorporation of heteroatoms like sulfur into polymer backbones can impart unique and desirable properties, such as high refractive indices, thermal stability, and affinity for metal ions. Consequently, this compound could serve as a valuable monomer for the synthesis of novel polymers. Ring-opening polymerization of this lactone, for instance, could lead to polyesters with thioether linkages, a class of materials that remains relatively unexplored.

These potential polymers could find applications in advanced materials science, such as in the development of optical materials, specialty coatings, or as components in stimuli-responsive materials. The biodegradability of the polyester (B1180765) backbone could also be an attractive feature for the design of environmentally friendly materials. Future research in this area would involve not only the synthesis and characterization of these polymers but also a thorough investigation of their physical and chemical properties to identify promising applications.

Deeper Insight into Specific Biochemical Roles and Mechanisms of Action

Many naturally occurring and synthetic lactones and sulfur-containing heterocycles exhibit a wide range of biological activities. Therefore, it is plausible that this compound and its derivatives could have interesting biochemical roles. Future research should focus on screening this compound for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Should any significant biological activity be identified, subsequent research would need to delve into the specific mechanism of action. This would involve identifying the molecular targets and understanding how the compound interacts with biological systems at a cellular and molecular level. Such studies are crucial for the potential development of new therapeutic agents or agrochemicals. The investigation of structurally related 1,3-oxathiolane-based nucleoside analogues as potential antiviral agents, although they were found to be inactive and cytotoxic, provides a methodological precedent for such explorations. researchgate.net

Exploration of Chiral Synthesis and Stereoselective Applications

This compound is a chiral molecule, existing as two enantiomers. The stereochemistry of a molecule is often critical to its physical, chemical, and biological properties. Therefore, the development of methods for the enantioselective synthesis of this compound is a key area for future research. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules.

Q & A

Q. What are the established synthetic protocols for 5-methyl-1,4-oxathian-2-one, and how can their reproducibility be ensured?

The compound is synthesized via cyclization reactions, as detailed in the 1977 study by Davies et al., which describes the use of sulfur-containing precursors under controlled conditions . To ensure reproducibility:

- Provide exact molar ratios, reaction temperatures, and solvent systems in the experimental section.

- Include characterization data (e.g., NMR, IR, elemental analysis) for both intermediates and final products, adhering to journal guidelines that limit main-text data to five compounds, with additional details in supplementary materials .

- Validate purity via HPLC or GC-MS and cross-reference spectral data with literature .

Q. How should researchers conduct a systematic literature review to identify prior studies on this compound?

-

Define search terms using synonyms and IUPAC nomenclature (e.g., "1,4-oxathian-2-one derivatives") and apply Boolean operators in databases like SciFinder and Reaxys .

-

Filter results by relevance to physicochemical properties, synthetic pathways, or biological activity. Use backward/forward citation tracking to identify foundational studies .

05 文献检索Literature search for meta-analysis02:58 -

Exclude non-peer-reviewed sources (e.g., commercial websites) and prioritize journals with rigorous experimental reporting standards .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Perform multi-technique validation: Compare NMR (¹H, ¹³C, 2D-COSY) with computational predictions (DFT or molecular modeling) to confirm structural assignments .

- Analyze batch-to-batch variability by repeating syntheses under identical conditions and documenting instrumental calibration (e.g., NMR shimming, HPLC column lot consistency) .

- Publish raw spectral data and processing parameters (e.g., apodization in FTIR) in supplementary materials to enable peer verification .

Q. What experimental design strategies optimize the regioselectivity of this compound functionalization?

- Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and temperature. For example, a central composite design can identify optimal conditions for sulfonation or alkylation .

- Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

- Validate outcomes with kinetic studies (e.g., Eyring plots) to correlate selectivity with activation energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.